1-Hexanamine, 6-(4-phenylbutoxy)-

Descripción general

Descripción

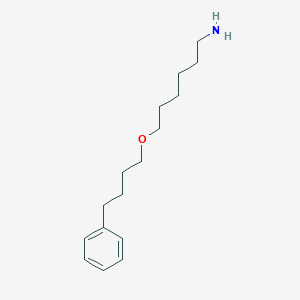

1-Hexanamine, 6-(4-phenylbutoxy)-, also known as 1-Hexanamine, 6-(4-phenylbutoxy)-, is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Hexanamine, 6-(4-phenylbutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, 6-(4-phenylbutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Hexanamine, 6-(4-phenylbutoxy)-, also known by its IUPAC name 6-(4-phenylbutoxy)hexan-1-amine, is a compound with a molecular formula of CHNO and a molecular weight of 249.39 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 249.39 g/mol |

| CAS Number | 97664-58-9 |

| Purity | ≥ 95% |

1-Hexanamine, 6-(4-phenylbutoxy)- exhibits biological activity primarily through its interaction with various receptors and enzymes. It is noted for its ability to act as a selective stimulant at β-adrenoreceptors, which are involved in the relaxation of bronchial smooth muscle. This property suggests potential applications in treating respiratory conditions such as asthma and chronic bronchitis .

Key Mechanisms

- β-Adrenoreceptor Agonism : The compound shows selective stimulation of β-adrenoreceptors, leading to bronchodilation .

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Pharmacological Effects

1-Hexanamine, 6-(4-phenylbutoxy)- has demonstrated several pharmacological effects:

- Bronchodilation : In studies using guinea pigs, the compound has shown efficacy in relaxing tracheal tissues contracted by prostaglandin F2α (PGF2α), indicating its potential use in managing bronchoconstriction .

- Duration of Action : The compound exhibits a prolonged duration of action when administered via inhalation or orally, making it suitable for therapeutic applications .

Toxicological Profile

While specific toxicity data for 1-Hexanamine, 6-(4-phenylbutoxy)- is limited, compounds with similar structures have been studied for their safety profiles. The presence of the amine group suggests that it may have moderate toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Study on Respiratory Effects

A study conducted on the effects of β-adrenoreceptor agonists in guinea pigs demonstrated that compounds similar to 1-Hexanamine, 6-(4-phenylbutoxy)- effectively reduced histamine-induced bronchoconstriction. This highlights the potential therapeutic role of this compound in treating asthma .

Synthesis and Application

Research has indicated that derivatives of 1-Hexanamine, including those with modifications to the phenyl group or the hexanamine backbone, can enhance biological activity and selectivity towards specific receptors . These modifications may lead to improved pharmacokinetic properties and efficacy.

Propiedades

IUPAC Name |

6-(4-phenylbutoxy)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSOSZKMHANCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450166 | |

| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97664-58-9 | |

| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.